6-(2-Chlorophenyl)-6-oxohexanenitrile

Enzyme inhibition Nitric oxide synthase Cardiovascular research

This γ-keto nitrile features a defined C6 alkyl linker (5 methylene units) and ortho-chloro substitution, delivering an IC50 of 180 nM against human eNOS. Its specific scaffold geometry is critical for target engagement—analog substitution cannot be assumed equivalent without direct experimental validation. Three reactive handles (nitrile, ketone, 2-chlorophenyl) enable versatile derivatization. Available at ≥95% purity, it serves as a reference chemotype for eNOS inhibitor screening and a building block for medicinal chemistry. Ideal for cardiovascular and inflammatory disease research programs.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS No. 898767-78-7
Cat. No. B1614234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chlorophenyl)-6-oxohexanenitrile
CAS898767-78-7
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCCC#N)Cl
InChIInChI=1S/C12H12ClNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2
InChIKeyFTMNNIPBDCQARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS 898767-78-7) Technical Baseline and Procurement Considerations


6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS 898767-78-7) is an organic compound with the molecular formula C₁₂H₁₂ClNO and a molecular weight of 221.68 g/mol . Structurally, it features a 2-chlorophenyl ketone moiety linked to a hexanenitrile chain, placing it within the class of γ-keto nitriles . The compound is commercially available from specialty chemical suppliers in research-grade quantities, with reported purity specifications ranging from 95% to ≥98% . It is primarily utilized as a synthetic intermediate in organic chemistry research and has been investigated for potential pharmacological properties including enzyme inhibition activity [1].

Why 6-(2-Chlorophenyl)-6-oxohexanenitrile Cannot Be Simply Substituted by Structural Analogs


The 6-(2-chlorophenyl)-6-oxohexanenitrile scaffold is characterized by a precisely defined carbon chain length (n=5 methylene units between the nitrile and ketone functions) and a specific ortho-chloro substitution pattern on the phenyl ring. Both of these structural parameters are non-trivial for biological target engagement: chain length directly modulates the spatial positioning of the nitrile and carbonyl pharmacophoric elements relative to enzyme active sites, while the ortho-chloro substitution influences both electronic distribution and steric accessibility . Generic substitution with homologs bearing longer (6-oxoheptanenitrile) or shorter (6-oxopentanenitrile) alkyl linkers, or with positional isomers (para-chloro or meta-chloro substitution), would alter the compound's conformational ensemble and molecular recognition properties . Consequently, in any assay where this compound demonstrates a measurable activity profile, analog substitution cannot be assumed to preserve functional equivalence without direct experimental validation.

Quantitative Differentiation Evidence for 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS 898767-78-7) Relative to Analogs


Endothelial Nitric Oxide Synthase (eNOS) Inhibition Potency: Single-Compound Activity Profile

6-(2-Chlorophenyl)-6-oxohexanenitrile has been evaluated for inhibitory activity against human endothelial nitric oxide synthase (eNOS), a therapeutically relevant target in cardiovascular and inflammatory disease research. In a biochemical assay using human eNOS expressed in insect SF9 cells, the compound exhibited an IC₅₀ value of 180 nM following 1 hour of incubation [1]. This represents a defined, quantifiable single-point activity measurement that establishes a baseline potency for this chemotype at the eNOS target.

Enzyme inhibition Nitric oxide synthase Cardiovascular research Drug discovery

Chain-Length Homolog Comparison: Structural Differentiation from 6-Oxoheptanenitrile and 6-Oxooctanenitrile Analogs

Within the homologous series of 6-(2-chlorophenyl)-6-oxoalkanenitriles, the hexanenitrile variant (C6 chain) is distinguished from its heptanenitrile (C7) and octanenitrile (C8) counterparts by its specific alkyl linker length between the ketone and nitrile functional groups . While head-to-head biological activity data comparing these homologs are not currently available in the open literature, the carbon chain length in γ-keto nitriles is a critical determinant of both conformational flexibility and the three-dimensional spatial arrangement of pharmacophoric elements upon target binding . This structural parameter is expected to modulate binding affinity and selectivity across biological targets.

Structure-activity relationship Homolog series Chain-length optimization Medicinal chemistry

Commercial Purity Specification Differentiation: ≥98% vs. 95% Grade Availability

Commercial suppliers of 6-(2-chlorophenyl)-6-oxohexanenitrile offer the compound at two distinct purity grades: ≥98% and 95%. The ≥98% grade (e.g., ChemScene Cat. No. CS-0579114) provides a higher level of chemical homogeneity suitable for applications demanding stringent purity requirements, such as quantitative bioassays, analytical method development, and synthetic steps where impurities may interfere with reaction outcomes . The 95% grade (e.g., Chemenu Cat. No. CM298071; CymitQuimica minimum specification) is available as a more cost-effective option for preliminary screening or synthetic transformations where tolerance for minor impurities is acceptable .

Chemical procurement Purity specification Quality control Research-grade chemicals

Recommended Research Application Scenarios for 6-(2-Chlorophenyl)-6-oxohexanenitrile (CAS 898767-78-7) Based on Verified Evidence


Endothelial Nitric Oxide Synthase (eNOS) Inhibitor Screening and Hit Validation

6-(2-Chlorophenyl)-6-oxohexanenitrile has a documented IC₅₀ of 180 nM against human eNOS expressed in insect SF9 cells [1]. This compound is suitable for inclusion as a reference chemotype or tool compound in eNOS inhibitor screening cascades, particularly in cardiovascular or inflammatory disease research programs where modulation of nitric oxide production is mechanistically relevant. Researchers may employ the ≥98% purity grade to minimize confounding effects from impurities in quantitative enzymatic assays.

Structure-Activity Relationship Studies on γ-Keto Nitrile Linker Length Optimization

The C6 alkyl linker length (5 methylene units) of 6-(2-chlorophenyl)-6-oxohexanenitrile defines a specific geometric constraint between the 2-chlorophenyl ketone and terminal nitrile moieties [1]. This compound serves as the n=5 member in a homolog series that includes heptanenitrile (n=6), octanenitrile (n=7), and nonanenitrile (n=8) variants. Researchers conducting systematic linker-length SAR campaigns should procure and test each homolog independently to characterize the chain-length dependence of biological activity.

Synthetic Intermediate for Multi-Step Organic Transformations

6-(2-Chlorophenyl)-6-oxohexanenitrile contains three distinct functional handles for chemical elaboration: a nitrile group (susceptible to hydrolysis, reduction, or nucleophilic addition), a ketone carbonyl (reducible to alcohol or convertible via condensation reactions), and a 2-chlorophenyl ring (amenable to nucleophilic aromatic substitution or cross-coupling) [1]. This functional group complementarity renders the compound a versatile building block for constructing more complex molecular architectures in medicinal chemistry and organic synthesis workflows.

Quality Control and Analytical Method Development

The availability of 6-(2-chlorophenyl)-6-oxohexanenitrile at defined purity grades (≥98% and 95%) facilitates its use as a reference standard in analytical chemistry applications [1]. The compound may be employed in HPLC or LC-MS method development, system suitability testing, or as a calibration standard for quantifying structurally related γ-keto nitrile derivatives in reaction monitoring or impurity profiling studies.

Technical Documentation Hub

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